Methyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate
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Overview
Description
The compound “MFCD31735616” is known as Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate. This compound is a heterocyclic organic molecule that contains both pyridine and pyrrole rings. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine and pyrrole derivatives.
Scientific Research Applications
Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its heterocyclic structure. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of an ester.
Ethyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group.
3-(2-Pyridyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group.
The uniqueness of this compound lies in its specific ester functionality, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 3-pyridin-2-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-8(5-7-13-10)9-4-2-3-6-12-9/h2-7,13H,1H3 |
InChI Key |
MTTVTVGLYVOOCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN1)C2=CC=CC=N2 |
Origin of Product |
United States |
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